Clindamycin B

Descripción general

Descripción

Clindamycin B is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its potent antibacterial properties, particularly against anaerobic bacteria and certain gram-positive bacteria. It is used in the treatment of various bacterial infections, including those resistant to other antibiotics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Clindamycin B is synthesized from lincomycin through a series of chemical reactions. The process involves the substitution of a hydroxyl group with a chlorine atom at the 7th position of the lincomycin molecule. This is typically achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the protection of functional groups, selective deprotection, and chlorination. The final product is purified through crystallization or chromatography techniques to obtain pharmaceutical-grade this compound .

Análisis De Reacciones Químicas

Types of Reactions

Clindamycin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form clindamycin sulfoxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Clindamycin sulfoxide.

Reduction: Clindamycin alcohol derivatives.

Substitution: Various substituted clindamycin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Skin and Soft Tissue Infections

Clindamycin B is widely used for skin and soft tissue infections caused by resistant strains of bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. It is especially useful in patients with penicillin allergies .

Gynecological Infections

This compound is effective in treating bacterial vaginosis and perinatal infections caused by Group B Streptococcus. It can be administered both topically and orally, making it versatile for different clinical scenarios .

Severe Invasive Group A Streptococcal Infections

A study highlighted that clindamycin treatment significantly reduced mortality rates in patients with severe invasive Group A Streptococcus infections compared to untreated patients (15% vs. 39% mortality) . This underscores its critical role in managing life-threatening infections.

Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory effects that contribute to its therapeutic efficacy, particularly in treating acne vulgaris. These effects are believed to arise from its ability to reduce Propionibacterium acnes colonization and modulate inflammatory responses within the skin .

Combination Therapy

This compound is often used in combination with other antibiotics to enhance therapeutic outcomes. For instance:

- With Penicillin : This combination is effective against toxigenic streptococci, as clindamycin reduces toxin production.

- With Intravenous Immunoglobulin : In cases of severe streptococcal toxic shock syndrome, combining clindamycin with intravenous immunoglobulin has shown improved survival rates .

Case Study 1: Clindamycin Graded Challenge

A notable case involved a 39-year-old male with HIV who had a history of clindamycin allergy but required treatment for toxoplasmic encephalitis. A graded challenge was successfully performed, allowing him to tolerate clindamycin without adverse reactions, demonstrating its potential even in patients with prior hypersensitivity .

Case Study 2: Efficacy in Severe Infections

In another study involving severe invasive Group A streptococcal infections, patients treated with clindamycin had significantly lower mortality rates compared to those who did not receive the antibiotic. This reinforces the importance of clindamycin in critical care settings .

Data Tables

| Clinical Use | Pathogen | Outcome |

|---|---|---|

| Skin and Soft Tissue Infections | Staphylococcus aureus | Effective treatment with reduced resistance |

| Gynecological Infections | Group B Streptococcus | Successful treatment for bacterial vaginosis |

| Severe Invasive Group A Streptococcus | Streptococcus pyogenes | Reduced mortality (15% vs. 39%) |

| Combination Therapy | Additional Drug | Indication |

|---|---|---|

| Clindamycin + Penicillin | Penicillin | Toxigenic streptococci infections |

| Clindamycin + Intravenous Immunoglobulin | Intravenous Immunoglobulin | Severe streptococcal toxic shock syndrome |

Mecanismo De Acción

Clindamycin B exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the elongation of the peptide chain during translation. The molecular mechanism involves the interference with the transpeptidation reaction, which is crucial for protein synthesis . This compound’s structure closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA, allowing it to act as a structural analog and impair peptide chain initiation .

Comparación Con Compuestos Similares

Similar Compounds

Lincomycin: The parent compound from which clindamycin B is derived.

Clindamycin: A closely related compound with similar antibacterial properties.

Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.

Uniqueness

This compound is unique due to its enhanced antibacterial activity compared to lincomycin. The substitution of the hydroxyl group with a chlorine atom increases its potency and spectrum of activity. Additionally, this compound has better pharmacokinetic properties, including higher bioavailability and better tissue penetration .

Actividad Biológica

Clindamycin B, a lincosamide antibiotic, is primarily recognized for its efficacy against various bacterial infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds specifically to the 23S rRNA of the 50S ribosomal subunit, obstructing the assembly and function of the ribosome. This binding impedes peptide chain initiation and may promote the dissociation of peptidyl-tRNA from the ribosome, effectively halting bacterial growth .

Spectrum of Activity

This compound demonstrates a broad spectrum of activity, particularly against:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic bacteria : Highly effective against Bacteroides fragilis and other anaerobes.

- Acne-related bacteria : Targets Cutibacterium acnes, contributing to its use in dermatological treatments .

Table 1: Spectrum of Activity of this compound

| Bacterial Group | Examples | Activity |

|---|---|---|

| Gram-positive Cocci | Staphylococcus aureus | Highly susceptible |

| Gram-positive Bacilli | Clostridium spp. | Variable susceptibility |

| Anaerobic Bacteria | Bacteroides fragilis | Highly susceptible |

| Acne-related Bacteria | Cutibacterium acnes | Highly susceptible |

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract (approximately 90% absorption). However, studies suggest that actual absorption may be closer to 50% due to the presence of inactive metabolites in some patients. The drug achieves high concentrations in various tissues:

The half-life of clindamycin ranges from 2 to 2.5 hours but can extend to 8-12 hours in patients with liver dysfunction. The drug is primarily metabolized by the liver and excreted via bile, maintaining activity within the intestine for prolonged periods .

Clinical Applications

This compound is widely used in treating various infections, including:

- Skin and soft tissue infections

- Bone infections (osteomyelitis)

- Dental infections

- Acne vulgaris , where it reduces inflammation and bacterial load .

Case Study: Treatment of Acne Vulgaris

A study evaluated the effectiveness of clindamycin topical solutions in patients with acne vulgaris. Over a period of 12 weeks, patients exhibited significant reductions in inflammatory lesions compared to baseline measurements. The anti-inflammatory properties of clindamycin contributed to improved skin conditions without significant adverse effects .

Resistance Patterns

While clindamycin is effective against many pathogens, resistance has emerged, particularly among Staphylococcus aureus strains. Resistance mechanisms include methylation of the target site on the ribosome (erm genes), which can also confer cross-resistance to macrolides . Understanding these patterns is crucial for optimizing treatment regimens.

Propiedades

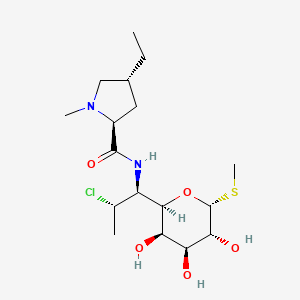

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQYIIRIOVIPLI-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18323-43-8 | |

| Record name | Clindamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Clindamycin B and how is it related to Clindamycin?

A1: this compound is a structural analog of Clindamycin, a commonly prescribed lincosamide antibiotic. It is considered an impurity that can arise during the manufacturing process of Clindamycin. []

Q2: Can you describe the typical impurities found in Clindamycin Phosphate?

A2: Besides this compound, several other impurities can be present in Clindamycin Phosphate. These include: Lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, 7-epiclindamycin, this compound-2-phosphate, and clindamycin. [] Additionally, Clindamycin-2,4-diphosphate and 3',6'-dehydro clindamycin phosphate have also been identified. []

Q3: How are these impurities typically detected and quantified?

A3: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed. For instance, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) enables the identification and characterization of Clindamycin Phosphate and its related impurities. [] Other methods include HPLC with UV detection at specific wavelengths like 210 nm or 254 nm. [, ]

Q4: What are the challenges in separating and analyzing these impurities?

A4: Some impurities, like epiclindamycin phosphate, can overlap with Clindamycin Phosphate in certain HPLC methods, making accurate analysis challenging. [] Developing methods with improved selectivity and resolution is crucial for accurate impurity profiling. [, ]

Q5: Are there any specific applications mentioned for this compound itself?

A5: While the provided research focuses on Clindamycin and its impurities, there isn't specific information about unique applications of this compound.

Q6: What are the methods used to optimize the detection of Clindamycin Phosphate and its related substances?

A6: Researchers have explored optimizing the USP determination method for Clindamycin Phosphate and its related substances. One approach involved using a C8 column with gradient elution using a mixture of pH 5.6 buffer solution, acetonitrile, and methanol at a specific column temperature and flow rate. This optimization led to better separation and more stable baselines compared to previous USP methods. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.